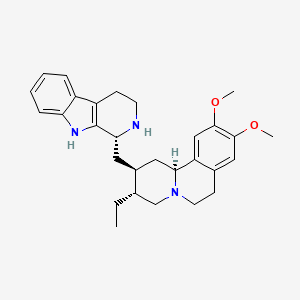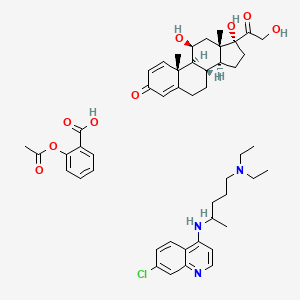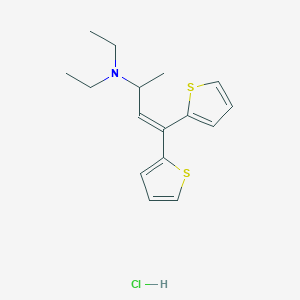
Diethylthiambutene hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diethylthiambutene hydrochloride involves several key steps:
- The conjugate addition of diethylamine to ethyl crotonate gives ethyl 3-(diethylamino)butanoate.
- Addition of two equivalents of 2-thienyllithium to the ester forms the tertiary alcohol.
- Dehydration of this intermediate completes the synthesis of diethylthiambutene .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
化学反应分析
Types of Reactions: Diethylthiambutene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various N-substituted derivatives.
科学研究应用
Diethylthiambutene hydrochloride has several scientific research applications:
作用机制
Diethylthiambutene hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The compound primarily targets the mu-opioid receptor, which is responsible for its analgesic effects .
相似化合物的比较
Dimethylthiambutene: Another opioid analgesic with similar properties but different potency and pharmacokinetics.
Ethylmethylthiambutene: Similar in structure but with variations in its analgesic effects and usage.
Pyrrolidinylthiambutene and Piperidylthiambutene: These compounds also belong to the thiambutene class and have similar analgesic properties.
Uniqueness: Diethylthiambutene hydrochloride is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its use in veterinary medicine as an anesthetic highlights its practical applications and distinguishes it from other similar compounds .
属性
CAS 编号 |
132-19-4 |
|---|---|
分子式 |
C16H22ClNS2 |
分子量 |
327.9 g/mol |
IUPAC 名称 |
4,4-dithiophen-2-ylbut-3-en-2-yl(diethyl)azanium;chloride |
InChI |
InChI=1S/C16H21NS2.ClH/c1-4-17(5-2)13(3)12-14(15-8-6-10-18-15)16-9-7-11-19-16;/h6-13H,4-5H2,1-3H3;1H |
InChI 键 |
AOBYZQVXPIBGCZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.Cl |
规范 SMILES |
CC[NH+](CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.[Cl-] |
Key on ui other cas no. |
132-19-4 |
相关CAS编号 |
86-14-6 (Parent) |
同义词 |
diethibutin diethylthiambutene Grapon N,N-diethyl-1-methyl-3,3-di-thienylallyl-amine Themalon thiambutene thiambutene hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


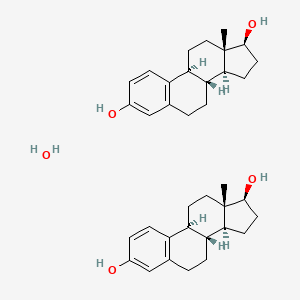
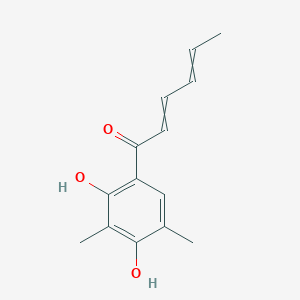
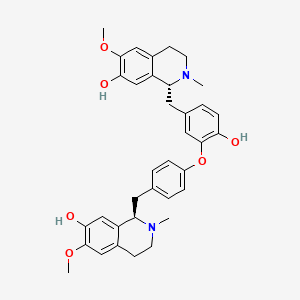
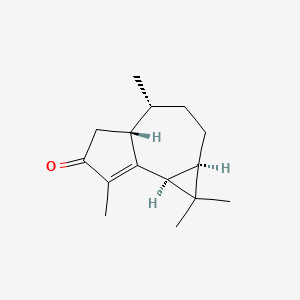
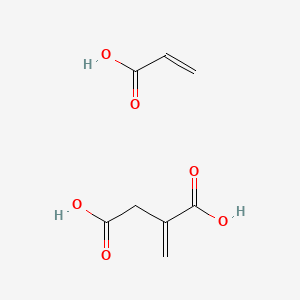
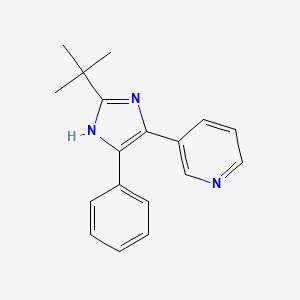

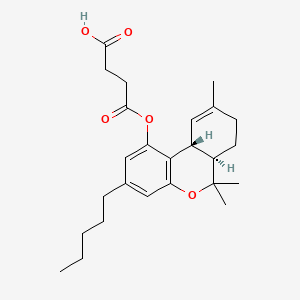
![1,5,11,13-Tetramethyl-16-methylidene-2,17-dioxo-1,4,5,7a,8,9,10,11,12,13,14,15a-dodecahydro-2h-1,14-ethanofuro[2,3-o][2]benzoxacycloundecine-6-carboxylic acid](/img/structure/B1218711.png)

